Fe(dibm)3

Vue d'ensemble

Description

Fe(dibm)<SUB>3</SUB>, also known as Iron tris(diisobutyrylmethane), is a catalyst that has been reported to be effective in the cross-coupling of olefins . It is used in the presence of phenylsilane to form several highly substituted and novel functionalized C-C bonds using simple and mild reaction conditions .

Synthesis Analysis

Fe(dibm)<SUB>3</SUB> has been used as a catalyst in the cross-coupling of olefins . It has been reported to be an effective catalyst in the intramolecular isonitrile-olefin coupling reaction, delivering 3-substituted indoles . In another study, it was used in the regioselective alkylation of carbohydrates and diols .

Molecular Structure Analysis

The empirical formula of Fe(dibm)<SUB>3</SUB> is C27H45FeO6 . Its molecular weight is 521.49 .

Chemical Reactions Analysis

Fe(dibm)<SUB>3</SUB> has been used as a catalyst in various chemical reactions. For instance, it has been used in the cross-coupling of olefins . It has also been used in the intramolecular isonitrile-olefin coupling reaction , and in the regioselective alkylation of carbohydrates and diols .

Physical and Chemical Properties Analysis

Fe(dibm)<SUB>3</SUB> is a solid substance . Its melting point is between 96-102 °C .

Applications De Recherche Scientifique

Catalysis

Catalyst for Selective Monoalkylation : Fe(dibm)3 has been used as a catalyst for the selective monoalkylation of a diverse set of 1,2- and 1,3-diol-containing structures, offering high regioselectivities and yields. This method proposes a mechanism via a cyclic dioxolane-type intermediate, formed between the iron(III) species and two adjacent hydroxyl groups, representing a significant advancement in transition-metal catalysis (Ren et al., 2016).

Iron Catalyst for Carbohydrates and Diols : Another study explored the use of Fe(dibm)3 for the regioselective protection of carbohydrates and diols. Despite its effectiveness, its high preparation cost posed challenges for large-scale applications. An alternative cheaper iron catalyst with similar efficiency was also developed (Ren, Yan, & Gan, 2017).

Nanotechnology and Biomedical Applications

Upconversion Luminescence Sensing and MR Imaging : Fe(dibm)3 has applications in the creation of novel fluorescent probes for detecting Fe(3+) ions with high sensitivity and selectivity. Such probes have been used in biomedical applications like magnetic resonance imaging (MRI) and detecting Fe(3+) in living cells (Wei et al., 2016).

Synthesis and Applications of Fe3O4 Nanostructures : Research has focused on the synthesis, growth mechanisms, and applications of Fe3O4 nanocrystals, which have potential applications in nanocatalysis, biosensing, MRI contrast agents, and drug delivery. Fe(dibm)3 plays a role in these processes due to its iron composition (Yang, Wu, & Hou, 2011).

Environmental Science

- Electron-Shuttle Mediator for Enhanced Cr(VI) Reduction : In environmental remediation, Fe(dibm)3 has been studied as an electron-shuttle mediator to enhance the reduction rate of toxic heavy metal hexavalent chromium in microbial fuel cells. This approach has shown effectiveness in reducing Cr(VI) with simultaneous production of renewable energy (Wang et al., 2017).

Cellular Mechanics

- Three-Dimensional Cell-Specific Modeling : In the field of biomechanics, Fe(dibm)3 can be indirectly related through the use of finite element (FE) modeling. FE modeling assists in understanding large cell deformations in cellular mechanics, contributing to the development of more accurate and efficient biomedical and biomechanical applications (Slomka & Gefen, 2010).

Scientific Research Applications of Fe(dibm)<sub>3</sub>

Catalysis in Alkylation

- Regioselective Alkylation of Diols and Polyols: Fe(dibm)<sub>3</sub> (diisobutyrylmethane) exhibits a broad scope as a catalyst for the selective monoalkylation of a diverse set of diol-containing structures. It is noted for high regioselectivities and yields, marking a significant advancement in regioselective alkylation processes (Ren et al., 2016).

- Improving Cost Efficiency and Understanding Mechanisms: Further research developed a cheaper iron catalyst, Fe(dipm)<sub>3</sub>, that showed similar efficiency in the regioselective alkylation of carbohydrates and diols as Fe(dibm)<sub>3</sub>. This study also proposed a detailed reaction mechanism for iron-catalyzed selective alkylation (Ren, Yan & Gan, 2017).

Sensing and Detection

- Detection of Iron Ions: A study explored using a Nile red derivative fluorescent probe combined with polymer-modified core-shell upconversion nanoparticles for detecting Fe(3+) ions with high sensitivity and selectivity. This work demonstrates the potential of Fe(dibm)<sub>3</sub> in biomedical applications, especially in sensing and bioimaging (Wei et al., 2016).

Environmental Applications

- Enhanced Cr(VI) Reduction in Microbial Fuel Cells: The role of Fe(III) as an electron-shuttle mediator was investigated for enhancing the reduction rate of hexavalent chromium (Cr(VI)) in microbial fuel cells. Fe(III) significantly improved the conversion of Cr(VI) and efficiency of the process, demonstrating an environmentally friendly approach for Cr(VI) remediation with simultaneous energy production (Wang et al., 2017).

Magnetic Properties and Applications

- Magnetic Structure and Applications: Research on Fe<sub>3</sub>O<sub>4</sub> nanocrystals focuses on nanomagnetism and potential applications in nanocatalysis, biosensing, magnetic resonance imaging (MRI) contrast agents, and drug delivery. This study gives an overview of synthetic strategies, growth mechanisms, and potential applications of various Fe<sub>3</sub>O<sub>4</sub> nanostructures (Yang, Wu & Hou, 2011).

Mécanisme D'action

Target of Action

Iron tris(diisobutyrylmethane), also known as Fe(dibm)<SUB>3</SUB>, primarily targets olefins . Olefins, also known as alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in organic chemistry as they are fundamental intermediates in many chemical reactions.

Mode of Action

Fe(dibm)<SUB>3</SUB> acts as an effective catalyst in the cross-coupling of olefins . In the presence of phenylsilane, it facilitates the formation of several highly substituted and novel functionalized carbon-carbon (C-C) bonds under simple and mild reaction conditions .

Biochemical Pathways

It’s known that the compound plays a significant role in the cross-coupling of olefins, leading to the formation of novel c-c bonds . This suggests that Fe(dibm)<SUB>3</SUB> may influence various biochemical pathways involving olefins and the formation of C-C bonds.

Result of Action

The primary result of Fe(dibm)<SUB>3</SUB>'s action is the formation of several highly substituted and novel functionalized C-C bonds . This occurs under simple and mild reaction conditions, suggesting that the compound could be a useful tool in organic synthesis .

Action Environment

Given that it functions under simple and mild reaction conditions , it can be inferred that the compound may exhibit a degree of robustness in various environments

Orientations Futures

Fe(dibm)<SUB>3</SUB> has shown promise as a catalyst in various chemical reactions . Future research could explore its potential in other types of reactions and its use with other types of substrates .

Relevant Papers

Several papers have been published on the use of Fe(dibm)<SUB>3</SUB> in chemical reactions . These papers provide more detailed information on the synthesis, mechanism of action, and applications of Fe(dibm)<SUB>3</SUB>.

Propriétés

IUPAC Name |

2,6-dimethylheptane-3,5-dione;iron(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H15O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNJSJQVZKKQHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45FeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

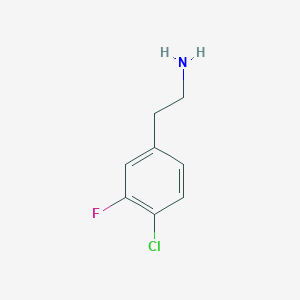

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

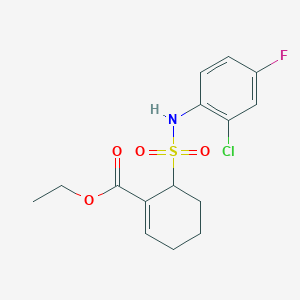

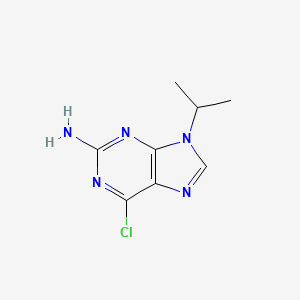

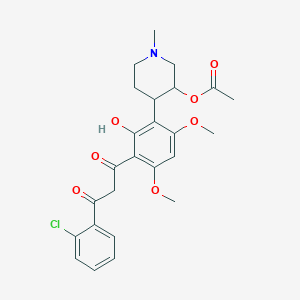

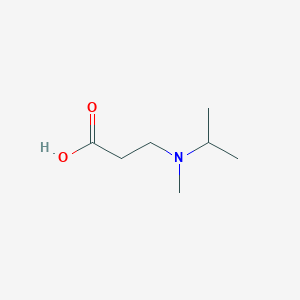

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3118880.png)

![N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3118947.png)

![4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B3118994.png)